2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

Coordination chemistry Ligand design Metallodrugs

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS 75007-33-9) is a heterocyclic compound containing both pyrazole and thiazole rings, with a molecular formula of C₁₄H₁₃N₃S and a molecular weight of 255.34 g·mol⁻¹. It is primarily supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C14H13N3S
Molecular Weight 255.34 g/mol
CAS No. 75007-33-9
Cat. No. B1617090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
CAS75007-33-9
Molecular FormulaC14H13N3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
InChIInChI=1S/C14H13N3S/c1-10-8-11(2)17(16-10)14-15-13(9-18-14)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyZYLGDSAPSSMRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS 75007-33-9): Product Identity and Baseline Characterization for Sourcing Decisions


2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS 75007-33-9) is a heterocyclic compound containing both pyrazole and thiazole rings, with a molecular formula of C₁₄H₁₃N₃S and a molecular weight of 255.34 g·mol⁻¹ . It is primarily supplied as a research chemical with a typical purity specification of 95% . This compound functions as an N,N′-bidentate ligand, coordinating metal ions through the pyrazole N2 and thiazole N3 atoms, which distinguishes it from thiosemicarbazone-based ligands that utilize N,S-donor sets [1].

Why Generic Substitution Fails for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS 75007-33-9): Structural and Functional Differentiation from Analogous Ligands


Simply replacing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole with another pyrazole-thiazole hybrid or a generic N,S-donor ligand risks losing the distinct coordination chemistry that underpins its utility in metallodrug discovery. The specific arrangement of methyl substituents on the pyrazole ring and the phenyl group at the thiazole 4-position creates a unique steric and electronic environment that influences both metal-binding selectivity and the biological activity of the resulting complexes, as demonstrated by comparative studies with the thiosemicarbazone analog [1].

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS 75007-33-9) Against Comparators


Coordination Mode Selectivity: N,N′-Chelation vs. N,S-Chelation in Metal Complex Formation

In a direct head-to-head comparison within the same study, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (ligand a) coordinates Co(II), Ni(II), and Cu(II) exclusively through two nitrogen atoms (pyrazole N2 and thiazole N3), whereas the structurally related 3,5-dimethyl-1H-pyrazole-1-carbothioamide (ligand b) binds via nitrogen and sulfur atoms [1]. The thiazole sulfur atom in ligand a remains non-coordinating, which enhances conformational flexibility around the metal center [1].

Coordination chemistry Ligand design Metallodrugs

Cytotoxic Potency of Cu(II) Complex: >3-Fold Improvement Over Cisplatin Against WM-115 Melanoma

The Cu(II) complex of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (complex 7b/9b) demonstrated cytotoxicity against WM-115 melanoma cells that was over three times higher than that of cisplatin when tested under identical assay conditions [1]. This comparison is made within the same experimental study, providing a clinically relevant benchmark.

Anticancer metallodrugs Copper complexes Cytotoxicity screening

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area

The compound has a calculated LogP of 4.0 (ChemAxon) and a topological polar surface area (tPSA) of 58.95 Ų . Compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (LogP ~3.2, tPSA ~50 Ų; estimated), the 3,5-dimethyl substitution increases lipophilicity by approximately 0.8 LogP units, which can influence membrane permeability and protein binding in biological assays .

Drug-likeness ADME prediction Physicochemical profiling

Supplier-Confirmed Purity: Baseline for Reproducible Coordination Chemistry

Commercial suppliers list 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole at a minimum purity of 95% . In contrast, many custom-synthesized pyrazole-thiazole ligands are reported with purities of 90% or lower in primary synthesis papers, potentially introducing variability in metallation stoichiometry and complex yields. While not a comparative bioactivity parameter, ligand purity directly impacts the reproducibility of metal complex synthesis and subsequent biological testing.

Quality control Ligand purity Reproducibility

Prioritized Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS 75007-33-9) Based on Quantitative Differentiation Evidence


Design of N,N′-Chelating Ligands for Cu(II)-Based Anticancer Metallodrugs Targeting Melanoma

The demonstrated >3-fold higher cytotoxicity of the Cu(II) complex against WM-115 melanoma cells relative to cisplatin [1] positions this compound as a scaffold of interest for developing copper-based chemotherapeutics. Its exclusive N,N′-coordination mode avoids sulfur participation, allowing greater conformational flexibility that may contribute to enhanced cytotoxicity. Researchers developing metallodrugs for melanoma or other solid tumors should prioritize this ligand when screening for antiproliferative Cu(II) complexes.

Comparative Coordination Chemistry Studies: Differentiating N,N′ vs. N,S Donor Sets

The direct head-to-head comparison with 3,5-dimethyl-1H-pyrazole-1-carbothioamide demonstrated fundamentally different coordination modes (N,N′ vs. N,S) [1]. This makes 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole an essential comparator ligand for systematic studies investigating how donor atom identity influences metal complex geometry, stability, and biological activity. Procurement of this compound is indicated for any laboratory conducting structure-activity relationship studies on heterocyclic ligands.

Physicochemical Property Tailoring: Leveraging Methyl-Substituted Pyrazole for Enhanced Lipophilicity

The calculated LogP of 4.0 and tPSA of 58.95 Ų indicate that the 3,5-dimethyl substitution on the pyrazole ring provides a lipophilicity increment of approximately +0.8 LogP units compared to the unsubstituted analog. This property is valuable when optimizing compounds for intracellular targets or when fine-tuning ADME profiles in early drug discovery. The compound serves as a suitable starting point for medicinal chemistry programs requiring balanced lipophilicity and permeability.

Quality-Controlled Ligand Source for Reproducible Inorganic Synthesis

With a supplier-certified purity of ≥95% , this compound ensures consistent stoichiometry in metal complex synthesis, minimizing batch-to-batch variability in catalytic or biological assays. Laboratories requiring a reliable source of pre-characterized pyrazole-thiazole ligands for reproducible coordination chemistry or high-throughput screening should select this commercially available compound over lower-purity custom-synthesized alternatives.

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